molecular formula C13H11BrO B2581433 3'-Bromo-2-methoxybiphenyl CAS No. 337535-26-9

3'-Bromo-2-methoxybiphenyl

Cat. No.: B2581433
CAS No.: 337535-26-9
M. Wt: 263.134
InChI Key: CUIMTAPGPJXQEK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Biphenyl (B1667301) Chemistry

The study of biphenyl compounds, which feature two phenyl rings linked by a single carbon-carbon bond, dates back to the 19th century. ontosight.ai Early work by chemists such as Auguste Laurent and Charles Gerhardt laid the groundwork for this area of organic chemistry. ontosight.ai The industrial-scale production of biphenyl was later driven by its use as a heat-transfer fluid and as a precursor for polychlorinated biphenyls (PCBs). wikipedia.orgbritannica.com

The synthesis of the biphenyl scaffold itself has evolved significantly over more than 160 years. nih.gov Early methods included the Wurtz-Fittig reaction, which involves the coupling of an aryl halide with an alkyl halide using sodium metal. nih.govbohrium.com Another foundational method is the Ullmann reaction, first reported in 1901, which typically involves the copper-promoted coupling of two aryl halide molecules. wikipedia.orgnih.gov The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized biphenyl synthesis. nih.gov Methods such as the Suzuki-Miyaura, Kumada, Stille, and Negishi couplings have become the most powerful and reliable approaches for constructing biaryl compounds, offering high yields and broad functional group tolerance. wikipedia.orgnih.govrsc.org These reactions are central to modern organic synthesis and are widely used to create a vast array of substituted biphenyls. rsc.org

Strategic Importance of Brominated Methoxybiphenyl Scaffolds in Modern Synthetic Methodologies

The biaryl motif is a crucial structural component in many pharmaceuticals, agricultural products, and materials. rsc.org Brominated methoxybiphenyls are particularly valuable intermediates in the synthesis of these complex target molecules. The bromine atom serves as a highly effective "handle" for further chemical modification. It is an excellent leaving group in a wide range of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. nih.govuiowa.edu This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the brominated position.

The methoxy (B1213986) group (-OCH₃) also plays a critical strategic role. As an electron-donating group, it influences the electronic properties of the aromatic ring, affecting the reactivity and regioselectivity of subsequent reactions. Its presence can direct electrophilic aromatic substitution to specific positions on the ring. Furthermore, the methoxy group can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for functionalization or for creating structures found in many natural products and bioactive molecules. uiowa.edu The interplay between the bromo and methoxy groups on the biphenyl framework thus offers a powerful platform for synthetic diversification.

Positioning 3'-Bromo-2-methoxybiphenyl within the Landscape of Functionalized Biaryls

This compound is a distinct molecule within the class of functionalized biaryls, characterized by a specific substitution pattern on its two phenyl rings. One ring contains a methoxy group at the 2-position, while the other ring bears a bromine atom at the 3'-position. This arrangement differentiates it from its isomers, such as 4'-Bromo-2-methoxybiphenyl, and dictates its unique reactivity and potential applications as a synthetic building block. rsc.org

The presence of the methoxy group at the 2-position, ortho to the biaryl linkage, introduces significant steric influence that can affect the rotational barrier around the central C-C bond, a key feature in the study of atropisomerism. bohrium.com The bromine at the 3'-meta position on the second ring is readily available for transformations like metal-catalyzed cross-coupling, without the steric hindrance that might be seen in an ortho-substituted isomer. This specific configuration makes this compound a tailored precursor for accessing complex, unsymmetrically substituted biaryl systems.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Source
Molecular Formula C₁₃H₁₁BrO rsc.org
Appearance Colourless liquid rsc.org
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.67 (s, 1H), 7.44 (d, J = 8.0 Hz, 2H), 7.35-7.32 (m, 1H), 7.29-7.26 (m, 2H), 7.02 (d, J = 7.45 Hz, 1H), 6.98 (d, J = 8.6 Hz, 1H), 3.81 (s, 3H) rsc.org
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 156.34, 140.61, 132.46, 130.72, 129.84, 129.44, 129.19, 129.14, 128.18, 122.0, 120.87, 111.23, 55.55 rsc.org

| High-Resolution Mass Spectrometry (HRMS) (EI+) | Calculated for C₁₃H₁₁BrO [M]⁺: 261.9993; Found: 261.9990 | rsc.org |

Scope and Objectives of Academic Inquiry into this compound Research

Academic research into a specific compound like this compound is driven by the pursuit of new and efficient synthetic pathways to valuable and complex molecules. The primary objective of investigating this compound is to explore its utility as a versatile building block in organic synthesis. researchgate.net Research efforts would likely focus on leveraging its unique substitution pattern for regioselective transformations.

The key areas of academic inquiry would include:

Methodology Development: Using this compound as a substrate to test and develop new cross-coupling reactions or other C-H functionalization strategies. The goal is to create more efficient, selective, and sustainable methods for building complex biaryl structures.

Synthesis of Target Molecules: Employing this compound as a key intermediate in the total synthesis of natural products or in the construction of novel compounds for medicinal chemistry and materials science. nih.govacs.org The biaryl core is a privileged scaffold in many biologically active molecules and functional materials. rsc.orgrsc.org

Probing Structure-Activity Relationships: By incorporating the this compound moiety into larger molecules, chemists can systematically study how this specific structural unit influences biological activity or material properties.

The ultimate scope of this research is to expand the synthetic chemist's toolbox, enabling the construction of previously inaccessible or difficult-to-synthesize molecules that could lead to advances in medicine, electronics, and other fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2-methoxyphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMTAPGPJXQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for the Preparation of 3 Bromo 2 Methoxybiphenyl

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C bonds. gre.ac.uk For the synthesis of 3'-Bromo-2-methoxybiphenyl, a variety of palladium- or nickel-catalyzed reactions can be envisioned, primarily involving the coupling of a (3-bromophenyl) unit with a (2-methoxyphenyl) unit.

Development and Optimization of Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents. wikipedia.orgudel.edu The general reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base. wikipedia.org

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: The reaction of (2-methoxyphenyl)boronic acid with 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene.

Pathway B: The reaction of (3-bromophenyl)boronic acid with 2-bromoanisole (B166433) or 2-iodoanisole.

The choice of the organoboron precursor is critical for the success of the Suzuki-Miyaura coupling. Arylboronic acids are the most common reagents due to their stability and commercial availability. wikipedia.org In the context of synthesizing this compound, both (2-methoxyphenyl)boronic acid and (3-bromophenyl)boronic acid are readily available starting materials.

Alternatively, boronic esters, such as pinacol (B44631) esters, can be used. These esters are often more stable, less prone to protodeboronation, and can be purified by chromatography. nih.gov They can be synthesized from the corresponding aryl halide via a Miyaura borylation reaction. While boronic acids are generally effective, boronic esters can sometimes provide better yields and reproducibility, especially in complex syntheses. nih.gov Another class of reagents, aryltrifluoroborate salts, are also gaining popularity due to their high stability and ease of handling. wikipedia.org

Table 1: Common Organoboron Precursors for Suzuki-Miyaura Coupling

Organoboron Precursor Structure Key Features
Arylboronic Acid Ar-B(OH)₂ Widely available, generally stable, cost-effective.
Arylboronic Ester (Pinacol) Ar-B(O-C(CH₃)₂)₂ Stable to chromatography, less prone to protodeboronation.

The performance of the palladium catalyst is heavily dependent on the choice of ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For the synthesis of sterically hindered or electronically challenging biaryls, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial.

Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated remarkable efficacy in Suzuki-Miyaura couplings, enabling reactions to proceed at lower catalyst loadings and at room temperature in some cases. The choice of ligand can significantly impact the yield and selectivity of the reaction, especially when dealing with substrates like 2-substituted anisoles, where steric hindrance can be a challenge. In a study on the coupling of ortho-substituted phenylboronic acids, the choice of ligand and catalyst was shown to be critical for achieving good yields. beilstein-journals.org

Table 2: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Typical Substrates
Pd(PPh₃)₄ Triphenylphosphine Simple, unhindered aryl halides.
Pd(OAc)₂ / SPhos SPhos Sterically hindered and electron-rich/deficient aryl halides.
Pd₂(dba)₃ / XPhos XPhos Challenging couplings, including aryl chlorides.

Optimization of reaction conditions is paramount for achieving high yields in Suzuki-Miyaura couplings. The choice of solvent, base, and temperature can have a profound effect on the reaction outcome.

Solvent Systems: A variety of solvents can be employed, often in aqueous mixtures. Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The presence of water is often beneficial, as it can help to dissolve the base and facilitate the transmetalation step. Recent studies have also explored more environmentally friendly "green" solvents, although the Suzuki-Miyaura reaction is often tolerant to a wide range of solvent choices. core.ac.uk

Bases: The base plays a crucial role in activating the organoboron species for transmetalation. wikipedia.org Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield. For example, in the coupling of unprotected ortho-bromoanilines, a screen of conditions identified Cs₂CO₃ as an effective base. wikipedia.org

Temperature Regimes: Suzuki-Miyaura reactions are typically run at elevated temperatures, often between 80-110 °C. However, with the advent of highly active catalyst systems, many couplings can now be performed at or near room temperature. Microwave irradiation has also been employed to accelerate reaction times. gre.ac.uk

Table 3: Illustrative Reaction Conditions for Suzuki-Miyaura Synthesis of a Bromo-Methoxy-Biphenyl Derivative

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1,3-Dibromobenzene (2-Methoxyphenyl)boronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 High

Note: The yields in this table are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Exploration of Alternative Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada)

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions offer alternative synthetic routes to this compound, each with its own advantages and disadvantages.

The Stille coupling utilizes organotin reagents (stannanes) and is known for its tolerance of a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The Kumada coupling , the first reported nickel- and palladium-catalyzed cross-coupling reaction, employs Grignard reagents (organomagnesium halides). wikipedia.orgwikipedia.org It is a powerful and often cost-effective method, though the high reactivity of Grignard reagents can limit its functional group compatibility. wikipedia.org

The Negishi coupling is a versatile and powerful method that utilizes organozinc reagents. organic-chemistry.orgnih.gov These reagents are generally more reactive than organoboranes but less reactive than Grignard reagents, offering a good balance of reactivity and functional group tolerance. organic-chemistry.org The synthesis of this compound via a Negishi coupling would likely involve the preparation of an organozinc reagent from either 1,3-dibromobenzene or 2-bromoanisole, followed by coupling with the other aryl halide in the presence of a palladium or nickel catalyst.

The organozinc reagent can be prepared in situ, which is a significant advantage. For instance, (3-bromophenyl)zinc halide could be generated from 1,3-dibromobenzene and reacted with 2-iodoanisole. The development of highly active palladium-ligand systems has expanded the scope of the Negishi coupling to include less reactive aryl chlorides and bromides.

Table 4: Comparison of Alternative Cross-Coupling Reactions

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Negishi Organozinc (R-ZnX) High reactivity, good functional group tolerance. Moisture sensitive, requires inert atmosphere.
Stille Organotin (R-SnR'₃) Excellent functional group tolerance, stable reagents. Toxicity of tin compounds, purification challenges.

| Kumada | Organomagnesium (R-MgX) | High reactivity, readily available reagents. | Low functional group tolerance, harsh conditions. |

Tin and Magnesium-Based Coupling Strategies

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and biphenyl structures are frequently assembled using these powerful tools. arabjchem.org Among these, strategies employing tin and magnesium organometallic reagents are particularly well-established for their reliability and versatility.

The Stille cross-coupling reaction, which utilizes organotin reagents, is a popular and practical method for biaryl synthesis due to the air and moisture stability of organostannanes and broad functional group compatibility. nih.gov The synthesis of this compound via a Stille coupling could be envisioned through two primary disconnection approaches:

Coupling of a (2-methoxyphenyl)stannane derivative with 1,3-dibromobenzene.

Coupling of a (3-bromophenyl)stannane with 2-bromoanisole or 2-iodoanisole.

These reactions are typically catalyzed by palladium complexes, often with phosphine ligands. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. Advances in ligand design, such as the development of electron-rich, bulky phosphine ligands, have enabled milder reaction conditions and expanded the scope to include less reactive aryl chlorides. nih.gov

Magnesium-based strategies primarily involve the use of Grignard reagents (R-Mg-X), which are powerful carbon nucleophiles. wikipedia.org The preparation of this compound using a Grignard-based coupling, such as a Kumada or Negishi coupling, would typically involve the reaction of a Grignard reagent with a halogenated aromatic ring in the presence of a nickel or palladium catalyst.

Plausible Grignard-based routes include:

The reaction of (3-bromophenyl)magnesium halide with 2-bromoanisole.

The reaction of (2-methoxyphenyl)magnesium halide with 1,3-dibromobenzene.

The formation of the Grignard reagent itself is a critical step, requiring the reaction of an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). mnstate.edunih.gov Activating agents such as iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the surface of the magnesium. wikipedia.org

Table 1: Comparison of Tin and Magnesium-Based Coupling Strategies

Feature Stille Coupling (Tin-Based) Grignard-Based Coupling (e.g., Kumada)
Organometallic Reagent R-Sn(Alkyl)₃ R-Mg-X
Stability of Reagent Generally stable to air and moisture Highly reactive, sensitive to air and moisture
Functional Group Tolerance High Limited due to high basicity/nucleophilicity
Catalyst System Typically Palladium (e.g., Pd(PPh₃)₄) Typically Nickel or Palladium

| Toxicity Concerns | High toxicity of organotin compounds | Grignard reagents are corrosive and flammable |

Direct Carbon-Hydrogen (C-H) Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new functional groups without the need for pre-functionalized starting materials. yale.eduillinois.edu This approach offers a more efficient route to complex molecules like this compound.

Regioselective Bromination via C-H Activation

Achieving the regioselective installation of a bromine atom at the 3'-position of a 2-methoxybiphenyl (B167064) core via direct C-H activation is a significant synthetic challenge. The outcome of such reactions is governed by the inherent reactivity of the C-H bonds and the directing influence of existing substituents. nih.gov For 2-methoxybiphenyl, the methoxy (B1213986) group is an ortho-, para-directing activator, while the phenyl group is also activating. Direct electrophilic bromination would likely lead to a mixture of products, with substitution occurring on the methoxy-bearing ring. Therefore, achieving bromination on the unsubstituted ring, specifically at the meta-position, requires sophisticated catalytic systems.

Transition metal catalysts, particularly palladium and nickel, are at the forefront of C-H activation research. dmaiti.com These systems often employ directing groups to achieve high levels of regioselectivity. A directing group temporarily coordinates to the metal center, bringing it into proximity with a specific C-H bond, thereby enabling its selective functionalization. acs.org

For the synthesis of this compound, a strategy could involve starting with a precursor containing a directing group. For instance, a substrate with a directing group at the 2-position of the methoxy-bearing ring could orient a palladium catalyst to functionalize the C-H bonds on the other ring. While ortho-C-H functionalization is most common, specialized templates and ligand designs have been developed to target more remote meta and para positions. dmaiti.com

Table 2: Metal-Catalyzed C-H Bromination

Catalyst System Directing Group Bromine Source Key Features
Palladium (Pd) Pyridine, Amide, Carboxylic Acid, etc. N-Bromosuccinimide (NBS) High regioselectivity, often at the ortho position to the directing group.
Nickel (Ni) Aminoquinolyl amides, etc. N-Bromosuccinimide (NBS) Offers alternative reactivity and can be more cost-effective than palladium.

The choice of the bromine source and any required oxidant is critical for the success of C-H bromination reactions. Molecular bromine (Br₂) is a powerful brominating agent but is highly toxic and corrosive, leading to the development of safer alternatives. nih.gov

N-Bromosuccinimide (NBS) is a widely used and convenient source of electrophilic bromine for both allylic and aromatic brominations. mdpi.comnih.gov It is a crystalline solid that is easier and safer to handle than liquid bromine.

Bromide Salts (e.g., KBr, LiBr, HBr) can be used in conjunction with an oxidant. This approach generates the reactive brominating species in situ, avoiding the handling of molecular bromine. nih.govresearchgate.net

Oxidants such as hydrogen peroxide (H₂O₂), Oxone®, or even molecular oxygen (O₂) are often employed in "oxidative bromination" reactions. rsc.orgresearchgate.net These are considered "green" oxidants as their byproducts are often benign (e.g., water). acsgcipr.org The selection of the oxidant can influence the reactivity and selectivity of the bromination process.

Methoxy Group Installation via C-H or Halogenation Routes

The installation of the methoxy group can also be accomplished through modern synthetic methods. One approach is the direct C-H methoxylation of a biphenyl precursor. This typically involves a palladium catalyst and an oxidant, with a reagent like methanol (B129727) or anisole (B1667542) serving as the methoxy source.

Alternatively, a more traditional and often more reliable method involves a nucleophilic substitution reaction on a halogenated precursor. For instance, 3'-Bromo-2-hydroxybiphenyl could be synthesized first, followed by a Williamson ether synthesis where the hydroxyl group is deprotonated with a base (e.g., sodium hydride) and reacted with an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663) to form the methoxy ether. prepchem.com The synthesis of the 3'-Bromo-2-hydroxybiphenyl precursor itself could be achieved via cross-coupling methods.

Chemo- and Regioselective Synthesis from Precursor Molecules

The synthesis of a specifically substituted compound like this compound often relies on a carefully planned, multi-step sequence from readily available precursors. The concepts of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction) are paramount. mdpi.com

A logical retrosynthetic analysis might start by disconnecting the biphenyl bond, leading to two functionalized benzene (B151609) rings that can be joined via a cross-coupling reaction. For example, a Suzuki coupling reaction, a powerful and widely used palladium-catalyzed method, is an excellent candidate.

A potential chemo- and regioselective route could be:

Preparation of Coupling Partners : Synthesize 2-methoxyphenylboronic acid and 1,3-dibromobenzene. The boronic acid can be prepared from 2-bromoanisole via lithium-halogen exchange followed by reaction with a trialkyl borate.

Selective Suzuki Coupling : React 2-methoxyphenylboronic acid with 1,3-dibromobenzene. The key to this step is achieving selective mono-coupling. By carefully controlling the stoichiometry (using a slight excess of the dibromobenzene) and reaction conditions (catalyst, base, solvent, temperature), it is possible to favor the formation of this compound over the double-coupled product. The differential reactivity of the C-Br bonds in the product versus the starting material also aids in selectivity.

This precursor-based approach provides a high degree of control over the final substitution pattern, ensuring the bromine and methoxy groups are installed at the desired 3'- and 2-positions, respectively.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-dibromobenzene
2-bromoanisole
2-iodoanisole
(2-methoxyphenyl)stannane
(3-bromophenyl)stannane
(3-bromophenyl)magnesium halide
(2-methoxyphenyl)magnesium halide
diethyl ether
tetrahydrofuran (THF)
1,2-dibromoethane
2-methoxybiphenyl
N-Bromosuccinimide (NBS)
Potassium Bromide (KBr)
Lithium Bromide (LiBr)
Hydrogen Bromide (HBr)
Hydrogen Peroxide (H₂O₂)
Oxone®
3'-Bromo-2-hydroxybiphenyl
Sodium Hydride
Methyl Iodide
Dimethyl Sulfate
2-methoxyphenylboronic acid

Ring-Closing Reactions and Intramolecular Cyclizations to Form Biphenyls

While cross-coupling reactions are the most common strategy for biphenyl synthesis, intramolecular cyclization reactions represent a sophisticated, albeit less conventional, approach for constructing specific polycyclic systems containing a biphenyl core. These methods typically involve forming one of the aromatic rings or a connecting ring through a cyclization event, rather than directly joining two pre-existing aryl groups.

Examples of such strategies in the broader context of forming biaryl-containing structures include:

Photochemical Cyclizations: Intramolecular photocyclization of compounds like 2-vinylbiphenyls can be used to generate phenanthrenes, demonstrating a method of forming new rings fused to a biphenyl scaffold. acs.org

Diels-Alder Type Reactions: In highly strained systems, a biphenyl group can participate in an intramolecular Diels-Alder reaction with a nearby alkyne, leading to the formation of complex polycyclic aromatic hydrocarbons. nih.gov This π-extension reaction showcases a sophisticated use of a biphenyl moiety in building larger molecular architectures. nih.gov

Radical Cyclizations: The combination of KOt-Bu/DMF can promote the intramolecular cyclization of 1,1′-biphenyl aldehydes or ketones to furnish phenanthrene (B1679779) derivatives under mild conditions. rsc.org This method provides a practical route to fused ring systems from biphenyl precursors. rsc.org

These intramolecular strategies are generally employed for the synthesis of complex, polycyclic, or strained molecules where a biphenyl unit is incorporated into a larger ring system, rather than for the direct synthesis of simple substituted biphenyls like this compound.

Selective Functionalization of Biphenyl Precursors

A more direct and highly versatile approach to synthesizing this compound involves the selective functionalization of precursors, most notably through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of biphenyl synthesis, allowing for the precise and selective formation of a carbon-carbon bond between two functionalized aromatic rings. gre.ac.uknih.govmdpi.com

This methodology can be viewed as a "selective functionalization" in that it selectively couples two specifically chosen aryl partners, an organoboron compound and an organic halide, to construct the target biaryl system. arabjchem.org The power of this approach lies in the wide availability of functionalized precursors, enabling access to a vast array of substituted biphenyls.

For the synthesis of this compound, several Suzuki-Miyaura coupling strategies are possible, each relying on the selective reaction between a specific pair of functionalized precursors.

Table 1: Potential Suzuki-Miyaura Coupling Routes to this compound

Aryl Boron Compound Aryl Halide Partner Catalyst System (Typical)
(2-Methoxyphenyl)boronic acid 1,3-Dibromobenzene Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
(3-Bromophenyl)boronic acid 2-Bromoanisole Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base

This method offers high yields and tolerates a wide range of functional groups, making it a highly efficient and selective strategy for assembling complex biaryl structures from simpler, functionalized precursors. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis

The industrial and academic pursuit of biphenyl synthesis has increasingly focused on aligning with the principles of green chemistry to minimize environmental impact. mdpi.cominovatus.es This involves developing sustainable processes that are safer, more efficient, and produce less waste. inovatus.es

Development of Environmentally Benign Solvent Systems

A significant portion of chemical waste originates from volatile organic solvents. nih.gov Consequently, a key area of green chemistry research is the replacement of hazardous solvents like DMF, THF, and 1,4-dioxane (B91453) with more sustainable alternatives. organic-chemistry.org For Suzuki-Miyaura couplings, a primary method for biphenyl synthesis, several greener solvent systems have been successfully developed.

Table 2: Environmentally Benign Solvents for Suzuki-Miyaura Cross-Coupling

Solvent Type Advantages Research Findings
Water Aqueous Non-toxic, non-flammable, inexpensive. Can be highly effective, sometimes requiring water-soluble catalysts or co-solvents. High yields have been achieved at room temperature in neat water. researchgate.net
Ethanol/Water Mixtures Bio-based/Aqueous Reduces reliance on petroleum-based solvents; can enhance catalyst activity and stability. An EtOH/water ratio of 5:1 was found to be optimal for the synthesis of 4-methoxybiphenyl, achieving >98% conversion in under an hour. aidic.it
2-Me-THF Bio-based Derived from renewable resources; considered a greener alternative to THF. Shown to be effective in nickel-catalyzed Suzuki-Miyaura couplings of various aryl halides. nih.gov
Cyrene™ Bio-based Derived from cellulose; biodegradable with a favorable safety profile. Evaluated as a suitable medium for Suzuki-Miyaura reactions, achieving high yields (44–100%) across diverse substrates. organic-chemistry.org

| i-PrOAc (Isopropyl Acetate) | Organic Ester | Favorable environmental, health, and safety profile. | Identified as a recommended, environmentally friendly solvent for Suzuki-Miyaura coupling of amides. acs.org |

The use of such solvents significantly reduces the environmental footprint of biphenyl synthesis, aligning the process with modern sustainability goals. inovatus.es

Catalyst Recycling and Heterogeneous Catalysis Development

Transition metal catalysts, particularly those based on palladium, are expensive and can contaminate the final product. mdpi.comaidic.it Developing systems where the catalyst can be easily recovered and reused is a critical aspect of green and cost-effective synthesis. mdpi.commdpi.com This has driven a shift from homogeneous catalysts, which are difficult to separate from the reaction mixture, to heterogeneous catalysts. aidic.it

Heterogeneous catalysts involve immobilizing the active metal on a solid support, allowing for simple filtration and reuse over multiple reaction cycles. mdpi.com

Key Developments in Recyclable Catalysts:

Polymer-Supported Catalysts: Palladium supported on materials like hypercrosslinked polystyrene (HPS) has been shown to be active, selective, and stable for at least three consecutive runs in Suzuki cross-coupling reactions. aidic.it

Encapsulated Catalysts: Microencapsulated palladium catalysts, such as Pd EnCat™ 30, are designed for easy recovery and high reusability. Studies have demonstrated that this catalyst can be reused for a minimum of 30 reaction cycles with a gradual loss of activity. mdpi.com

Nanocatalysts: Water-soluble fullerene-supported PdCl₂ nanocatalysts have been used for Suzuki-Miyaura reactions in pure water. These catalysts can be recycled multiple times without a significant decrease in yield. researchgate.net

A primary challenge with heterogeneous catalysts is metal leaching, where metal ions are released into the reaction mixture, reducing catalytic activity and contaminating the product. mdpi.commdpi.com Research continues to focus on creating more robust supports and immobilization techniques to minimize leaching and extend catalyst lifetime. mdpi.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired final product. jocpr.comwordpress.com A reaction with high atom economy is inherently less wasteful. wordpress.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To analyze the atom economy for the synthesis of this compound, we can consider a plausible Suzuki-Miyaura reaction:

(3-Bromophenyl)boronic acid + 2-Bromoanisole + Base → this compound + Byproducts

For the calculation, let's assume the use of sodium carbonate (Na₂CO₃) as the base. The balanced reaction, considering the fate of the boron and halide atoms, is complex, but a simplified atom economy calculation focusing on the main reagents provides valuable insight.

Table 3: Atom Economy Calculation for a Suzuki-Miyaura Synthesis of this compound

Reactant Formula Molecular Weight ( g/mol )
(3-Bromophenyl)boronic acid C₆H₆BBrO₂ 200.83
2-Bromoanisole C₇H₇BrO 187.04
Sodium Carbonate (Base) Na₂CO₃ 105.99
Total Reactant Mass 493.86
Product Formula Molecular Weight ( g/mol )

Calculation: % Atom Economy = (263.13 / 493.86) x 100 ≈ 53.3%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass ends up in byproducts (e.g., sodium bromide, boronic acid derivatives). While cross-coupling reactions are powerful, they are not perfectly atom-economical. primescholars.com In contrast, addition reactions, where all reactant atoms are incorporated into the product, can achieve 100% atom economy. scranton.edu Maximizing reaction efficiency involves not only achieving a high chemical yield but also designing synthetic routes with the highest possible atom economy. jocpr.com

Table of Mentioned Compounds

Compound Name
1,1′-biphenyl aldehydes
1,1′-biphenyl ketones
1,3-Dibromobenzene
1,4-dioxane
2-Bromoanisole
2-Chloroanisole
2-Me-THF (2-Methyltetrahydrofuran)
2-vinylbiphenyls
This compound
4-methoxybiphenyl
(2-Methoxyphenyl)boronic acid
(3-Bromophenyl)boronic acid
Cyrene™
DMF (Dimethylformamide)
Ethanol
i-PrOAc (Isopropyl acetate)
KOt-Bu (Potassium tert-butoxide)
Na₂CO₃ (Sodium Carbonate)
Pd(OAc)₂ (Palladium(II) acetate)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
PdCl₂ (Palladium(II) chloride)
Phenanthrenes
SPhos
t-amyl alcohol
THF (Tetrahydrofuran)

Advanced Reactivity and Mechanistic Investigations of 3 Bromo 2 Methoxybiphenyl

Transformations at the Bromine Atom

The carbon-bromine bond in 3'-Bromo-2-methoxybiphenyl is a versatile handle for a variety of chemical transformations. Its reactivity is central to the use of this compound as a building block in the synthesis of more complex molecules through substitution, organometallic formation, and catalytic cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a range of nucleophiles. In SNAr reactions, the aromatic ring acts as an electrophile that is attacked by a nucleophile, leading to substitution. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. chadsprep.comntu.edu.sg

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group can accelerate the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com In the case of this compound, the bromine atom can be displaced by various nucleophiles, such as amines or thiols, under appropriate conditions. However, it is noteworthy that in some contexts, a methoxy (B1213986) group can be a superior leaving group compared to halogens in specific nucleophilic aromatic amination reactions. ntu.edu.sg

Table 1: Overview of Transformations at the Bromine Atom

Transformation Type Reagents/Conditions Intermediate/Product Type Mechanistic Relevance
Nucleophilic Aromatic Substitution Nucleophiles (e.g., Amines, Thiols) Substituted Biphenyls Direct functionalization via SNAr mechanism
Grignard Reagent Formation Mg, THF Arylmagnesium Halide Forms a key organometallic intermediate for subsequent reactions dtu.dk
Organolithium Formation n-BuLi or t-BuLi Aryllithium Compound Provides a highly reactive nucleophile for C-C bond formation
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Poly-aryl compounds Involves oxidative addition and reductive elimination steps psu.edu
Kumada Coupling Grignard Reagent, Pd or Ni catalyst Biaryl compounds Utilizes pre-formed organometallic reagents in a catalytic cycle dtu.dk

The bromine atom of this compound facilitates the formation of highly reactive organometallic intermediates. These compounds are pivotal in the construction of new carbon-carbon bonds.

Grignard Reagents : Treatment of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) leads to a bromine-magnesium exchange, yielding the corresponding Grignard reagent, (2-methoxybiphenyl-3'-yl)magnesium bromide. This transformation converts the electrophilic carbon atom of the C-Br bond into a potent nucleophile. This intermediate can then be used in a variety of subsequent reactions, most notably in Kumada-type cross-coupling reactions catalyzed by palladium or nickel complexes. dtu.dk

Organolithium Compounds : Similarly, organolithium reagents can be prepared through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting 3'-lithio-2-methoxybiphenyl is a powerful nucleophile and base, readily reacting with a wide array of electrophiles.

The formation of these organometallic species is a cornerstone of modern synthetic chemistry, enabling the strategic construction of complex molecular architectures from simple haloarene precursors. canada.cauni-muenchen.de

The carbon-bromine bond of this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium(0). This elementary step is the initiation point for many powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. bris.ac.uk

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a high-valent palladium(II) intermediate. chemrxiv.orgprinceton.edu This step breaks the C-Br bond and forms new palladium-carbon and palladium-bromine bonds.

Transmetalation : The organopalladium(II) halide then reacts with an organoboron reagent (in the presence of a base), where the organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination : This is the final, product-forming step. umb.edu The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. chemrxiv.org

The efficiency of these catalytic cycles can be significantly influenced by the choice of ligands on the metal center. For sterically hindered substrates like 2-methoxy-substituted biphenyls, bulky and electron-rich phosphine (B1218219) ligands can dramatically improve reaction yields and rates. psu.edu

Reactivity of the Methoxy Group

While often considered relatively inert, the methoxy group (–OCH₃) on the biphenyl (B1667301) ring can undergo specific transformations, offering alternative pathways for molecular diversification.

The cleavage of the aryl methyl ether bond to reveal a hydroxyl group (–OH) is a common and important transformation. This unmasking of a phenol (B47542) allows for further functionalization, such as acylation, alkylation, or use in coupling reactions. Several reagents are effective for the O-demethylation of methoxyarenes. chem-station.com A notable example is the demethylation of 3,3'-dichloro-4-methoxybiphenyl using boron tribromide (BBr₃) during a multi-step synthesis. uiowa.edu

Common demethylation agents include:

Boron Tribromide (BBr₃) : This is a powerful Lewis acid that readily coordinates to the ether oxygen. The bromide ion then attacks the methyl group in an SN2 fashion, cleaving the methyl-oxygen bond. The reaction is typically performed at low temperatures due to the high reactivity of BBr₃. chem-station.com

Aluminum Chloride (AlCl₃) : Another strong Lewis acid that can effect demethylation, although its reactivity is generally lower than that of BBr₃. chem-station.com

Hydrobromic Acid (HBr) : Concentrated HBr, often in acetic acid, can cleave the ether bond at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com However, this method can sometimes lead to side reactions, such as the migration of a bromine atom on the aromatic ring. elsevierpure.com

Table 2: Reagents for Selective Demethylation of Aryl Methoxy Ethers

Reagent Mechanism Type Typical Conditions Key Features
Boron Tribromide (BBr₃) Lewis Acid-Assisted SN2 CH₂Cl₂, -78°C to 0°C Highly effective but very reactive; sensitive to moisture. chem-station.comuiowa.edu
Aluminum Chloride (AlCl₃) Lewis Acid-Assisted Dichloromethane, heat Less reactive than BBr₃; common in Friedel-Crafts chemistry. chem-station.com
Hydrobromic Acid (HBr) Brønsted Acid-Assisted SN2 47% HBr, ~130°C Strong acid conditions; can cause side reactions like halogen migration. chem-station.comelsevierpure.com

While less common than demethylation, the ether moiety itself can participate in redox reactions under specific conditions.

Oxidation : The methoxy group can be oxidized to form hydroxyl or carbonyl groups. The oxidation of ethers can be complex, but one proposed pathway involves the formation of radical intermediates. For instance, some ether-promoted oxidation reactions proceed through the formation of a peroxyl radical from the ether, which then abstracts a hydrogen atom from the substrate to initiate the oxidation process. mdpi.com Under photochemical conditions, the radical cations of methoxy-substituted aromatic compounds can undergo reaction, indicating a pathway for oxidative transformation. cdnsciencepub.com

Reduction : The reduction of an ether is a challenging transformation due to the strength of the carbon-oxygen bonds. However, the reverse reaction, the reductive formation of ethers from carbonyl compounds, is a well-established method. rsc.org Direct reduction of the methoxy group in this compound is not a standard reaction, but its reactivity can be influenced by photochemical or electrochemical methods that generate radical species.

Electrophilic and Radical Functionalization of the Biphenyl Core

Detailed studies on the electrophilic and radical functionalization of this compound are not present in the current body of scientific literature. Research in this area would aim to understand how the existing substituents—the methoxy group (-OCH3) and the bromine atom (-Br)—direct the position of further functionalization on the two aromatic rings.

Electrophilic Aromatic Substitution: The reactivity of the biphenyl core towards electrophiles would be dictated by the electronic effects of the substituents.

The 2-methoxy group is a strong activating group and is ortho-, para-directing. In this molecule, it would strongly activate the unsubstituted ring for electrophilic attack, primarily at the C3, C5 (ortho), and C4 (para) positions.

The 3'-bromo group is a deactivating group but is also ortho-, para-directing. It would direct incoming electrophiles to the C2', C4', and C6' positions of its own ring, though this ring is less reactive than the methoxy-substituted ring.

A systematic study would involve reacting this compound with various electrophiles (e.g., nitrating agents like HNO₃/H₂SO₄, halogenating agents like Br₂/FeBr₃, or acylating agents under Friedel-Crafts conditions) and analyzing the resulting product distribution.

Radical Functionalization: Research into radical reactions, such as radical-mediated trifunctionalization or coupling reactions, has been reviewed for various molecular scaffolds but not specifically for this compound. nih.govrsc.org Such studies would involve generating radical species that could add to the biphenyl system. The regioselectivity of radical attack is often more complex than electrophilic substitution and can be influenced by both electronic and steric factors. Experiments might involve radical initiators and trapping agents to functionalize the biphenyl core, with outcomes depending heavily on the specific radical species and reaction conditions. dtu.dk

Mechanistic Elucidation of Key Reaction Pathways

Elucidating the mechanisms of reactions involving this compound would require a combination of computational modeling and experimental kinetics. No specific mechanistic studies for this compound have been published.

This area of research uses computational chemistry to model the energy changes that occur as reactants transform into products. For a given reaction of this compound, such as an electrophilic substitution or a transition-metal-catalyzed cross-coupling, researchers would use quantum chemical calculations to map the potential energy surface.

Transition State Analysis: This involves locating the highest energy point along the reaction pathway—the transition state. The structure and energy of this state are critical for understanding reaction rates and selectivity. diva-portal.orggoogle.com For example, in a hypothetical nitration reaction, one could compare the transition state energies for attack at different positions on the biphenyl rings to predict the major product, corroborating experimental findings.

Reaction Coordinate Studies: These studies plot the energy of the molecular system against the "reaction coordinate," which represents the progress of the reaction. This provides a visual profile of the entire pathway, including any intermediates and the activation energies for each step. diva-portal.org Such a study could, for instance, determine whether a reaction proceeds through a concerted mechanism or a multi-step pathway involving stable intermediates.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. epfl.chiupac.org It is measured by comparing the rate of a reaction using a molecule with a light isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a heavy isotope (e.g., deuterium (B1214612), ²H) at the same position. google.com

For this compound, KIE studies could be designed to probe various potential reactions:

Primary KIE: If a C-H bond is broken in the rate-determining step of a reaction (e.g., during electrophilic aromatic substitution where the removal of a proton is rate-limiting), replacing that hydrogen with deuterium would result in a significantly slower reaction rate (a "normal" KIE, kH/kD > 1).

Secondary KIE: If an isotopic substitution is made at a position not directly involved in bond-breaking, a smaller KIE may be observed. iupac.org This can provide information about changes in hybridization or steric environment at the transition state. iupac.org For example, a secondary KIE could be used to probe the mechanism of a nucleophilic substitution reaction at one of the carbon atoms of the biphenyl core.

Currently, no experimental KIE data for reactions involving this compound have been reported in the scientific literature. The table below illustrates hypothetical KIE values that might be expected for different mechanistic scenarios in biphenyl systems.

Reaction Type Isotopic Label Position Hypothetical kH/kD Mechanistic Implication
Electrophilic BrominationC-H bond to be substituted~1.0C-H bond cleavage is not the rate-determining step.
C-H ActivationC-H bond to be activated>2.0C-H bond is broken in the rate-determining step. epfl.ch
Nucleophilic Substitutionα to the leaving group~1.15Change in hybridization from sp² to sp³ at the transition state.
Nucleophilic Substitutionα to the leaving group~0.95Change in hybridization from sp³ to sp² at the transition state.

Strategic Role of 3 Bromo 2 Methoxybiphenyl As a Versatile Synthetic Building Block

Precursor for Complex Polyaromatic Systems and Extended Conjugated Structures

The bifunctional nature of 3'-Bromo-2-methoxybiphenyl, possessing both a reactive site for carbon-carbon bond formation (the bromo group) and a functionality that modulates electronic and physical properties (the methoxy (B1213986) group), makes it an ideal starting material for the synthesis of larger, more complex aromatic systems. These systems are foundational to many advanced materials.

The bromine atom on the this compound scaffold is a key functional group for polymerization reactions, particularly through metal-catalyzed cross-coupling methods. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are powerful tools for forming new carbon-carbon bonds. researchgate.netresearchgate.netacs.org In this context, this compound can act as a monomeric unit. For instance, by converting the bromo-substituent to a boronic acid or ester, it can then be coupled with another molecule of itself or a different di-halogenated aromatic compound in a step-growth polymerization.

This approach allows for the creation of poly(biphenyl)s, a class of conjugated polymers. kennesaw.edu The incorporation of the methoxybiphenyl unit into the polymer backbone can influence the resulting material's solubility, processability, and optoelectronic properties. The methoxy group, being an electron-donating group, can affect the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its bandgap and emission characteristics. acs.org While direct polymerization of this compound is not extensively documented, the principles of using brominated biphenyls in Suzuki, Stille, and direct arylation polycondensation reactions are well-established for creating a variety of conjugated polymers. rsc.orgrsc.org

Table 1: Common Polymerization Reactions for Biphenyl (B1667301) Synthesis

Reaction Name Typical Catalyst Coupling Partners Relevance to this compound
Suzuki-Miyaura Coupling Palladium complexes (e.g., Pd(PPh₃)₄) Aryl Halide + Arylboronic Acid/Ester The bromo group serves as the aryl halide, enabling chain extension. gre.ac.uk
Stille Coupling Palladium complexes Aryl Halide + Organostannane An alternative to Suzuki coupling for forming C-C bonds. acs.org

The biphenyl core is a fundamental structural motif in the design of liquid crystals. rsc.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular arrangement can be controlled by external stimuli like electric fields. nih.gov The methoxybiphenyl unit, as found in this compound, is particularly useful in this field.

In the design of liquid crystal dimers, the methoxybiphenyl group is often used as a mesogenic (liquid crystal-forming) unit. Compared to the more common cyanobiphenyl group, the methoxybiphenyl moiety is less polar and has a reduced tendency to form anti-parallel associations. This structural difference significantly impacts the resulting material's phase behavior, often suppressing the formation of certain smectic phases and influencing the temperature range of the nematic and twist-bend nematic (N_TB_) phases. gre.ac.uk The N_TB_ phase is a fascinating fluid state where achiral, bent-core molecules spontaneously form a chiral, heliconical structure.

By using this compound as a precursor, chemists can synthesize non-symmetric liquid crystal dimers. The bromo- group can be functionalized through cross-coupling reactions to link the methoxybiphenyl unit to other mesogenic cores via flexible spacers. This modular synthesis allows for the fine-tuning of molecular shape and intermolecular interactions, which are critical for achieving desired liquid crystalline properties for applications in displays and smart windows. gre.ac.uknih.gov

Intermediate in the Synthesis of Scaffolds for Chemical Biology and Medicinal Chemistry (General Context)

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Functionalized biphenyls, derived from precursors like this compound, are integral to the development of new therapeutic agents. rsc.orgCurrent time information in Pasuruan, ID.

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral ligands are of paramount importance. Axially chiral biphenyls, which are chiral due to restricted rotation around the single bond connecting the two phenyl rings, are a prominent class of ligands for asymmetric catalysis.

Substituted biphenyls serve as the fundamental starting point for these ligands. By introducing specific groups at the ortho positions of the biphenyl core, chemists can create sterically hindered structures that exhibit axial chirality. While this compound itself is not chiral, it can be elaborated into chiral structures. For example, further substitution and resolution could lead to atropisomeric biphenyls. These chiral biphenyl diols or diamines can then be converted into highly effective ligands, such as phosphoramidites, for a wide range of enantioselective reactions. The ability to adjust substituent groups at various positions on the biphenyl rings allows for the creation of a diverse library of ligands, which is crucial for optimizing catalytic efficiency and enantioselectivity for different substrates. rsc.org

The rigid yet conformationally flexible biphenyl structure is an excellent scaffold for designing molecules that can interact with biological macromolecules like enzymes and receptors.

Retinoid Analogs: Atypical retinoids are a class of synthetic compounds that can induce apoptosis (programmed cell death) in cancer cells and are being investigated as potential anticancer agents. Several of these compounds are based on a biphenyl scaffold. For example, 4'-hydroxybiphenyl-4-ylacrylic acids have been studied as a novel series of atypical retinoids. researchgate.net The biphenyl unit serves as the core structure, which can be functionalized with various lipophilic groups to enhance biological activity. The synthetic route to such molecules often involves Suzuki coupling, where a brominated biphenyl precursor could be utilized to build the final complex structure. acs.org

Enzyme Inhibitors: The biphenyl moiety is a common feature in many enzyme inhibitors. Its ability to present functional groups in a well-defined spatial orientation allows for precise interactions with the active sites of enzymes. For instance, biphenyl pyrazole (B372694) scaffolds have been developed as dual inhibitors of acetylcholinesterase (AChE) and tau aggregation, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. kennesaw.edu Similarly, biphenyl compounds have been designed as inhibitors for programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a major target in cancer immunotherapy. gre.ac.uknih.gov The synthesis of these complex inhibitors relies on the step-wise construction from simpler, functionalized precursors, a role for which this compound is well-suited.

Applications in Catalysis and Ligand Design

The design of effective ligands is central to the advancement of transition metal catalysis. As discussed previously (4.2.1), biphenyls are precursors to important classes of chiral ligands. Beyond this, the specific substitution pattern of this compound makes it a valuable synthon for creating ligands with tailored electronic and steric properties.

The development of new phosphine (B1218219) ligands is critical for improving the efficiency and scope of catalytic reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. Many state-of-the-art phosphine ligands are based on a biphenyl backbone. For example, 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) is a highly effective ligand for challenging Suzuki coupling reactions. nih.gov The synthesis of such ligands involves the construction of a substituted biphenyl core, followed by the introduction of the phosphine group. A precursor like this compound could be a starting point in a multi-step synthesis to create novel biphenyl-based phosphine ligands. The methoxy group can influence the ligand's electron-donating ability and steric profile, which in turn affects the stability and reactivity of the resulting metal catalyst complex. acs.org

Table 2: Mentioned Compound Names

Compound Name
This compound
4'-hydroxybiphenyl-4-ylacrylic acid
2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
Acetylcholinesterase (AChE)

Synthesis of Phosphine-Based Ligands for Transition Metal Catalysis

The strategic placement of a bromine atom on one of the phenyl rings of this compound makes it a highly valuable precursor for the synthesis of phosphine-based ligands. These ligands are crucial in homogeneous catalysis, playing a key role in stabilizing and activating metal centers for a variety of cross-coupling reactions. sigmaaldrich.com The synthesis of phosphines from aryl halides is a well-established and versatile methodology in organophosphorus chemistry. nih.gov

One of the most direct methods involves the reaction of an organometallic derivative of the biphenyl with a phosphorus halide. researchgate.net Specifically, this compound can undergo a halogen-metal exchange reaction, for instance with an organolithium reagent such as n-butyllithium, to generate a lithiated biphenyl species in situ. This nucleophilic intermediate can then be reacted with a phosphorus electrophile, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorodialkylphosphine, to form the desired carbon-phosphorus bond. nih.govresearchgate.net This approach allows for the introduction of a phosphine moiety at the precise location of the original bromine atom. The 2-methoxy group remains intact during this process and serves to modulate the electronic properties of the final phosphine ligand.

Alternatively, palladium-catalyzed cross-coupling reactions provide another powerful route. liv.ac.uk For instance, a Suzuki coupling reaction can be employed. While typically used for C-C bond formation, this method has been adapted for C-P bond formation. liv.ac.uk This could involve coupling this compound with a phosphinoboronic acid or its ester. More commonly, the synthesis involves protecting the phosphine as a phosphine oxide. liv.ac.uk The synthesis would begin with the Suzuki coupling of (2-methoxyphenyl)boronic acid and a dibromobenzene, followed by reaction with a phosphine source and subsequent reduction. The use of this compound as a starting material simplifies this by providing the pre-formed biphenyl backbone. The general approach involves coupling an aryl halide-substituted phosphine oxide with an arylboronic acid, followed by reduction of the phosphine oxide to the trivalent phosphine using a reducing agent like trichlorosilane. liv.ac.uk

Table 1: Representative Synthetic Route for a Phosphine Ligand from this compound

Step Reactant Reagents Product Purpose

Development of Biphenyl-Derived Ligands for Asymmetric Synthesis

The biphenyl scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis. nih.gov The restricted rotation around the C-C single bond connecting the two aryl rings can give rise to a stable, chiral axis, a phenomenon known as atropisomerism. Ligands possessing this feature are highly effective in inducing enantioselectivity in a wide range of metal-catalyzed reactions. nih.gov this compound is an excellent starting point for the development of such axially chiral ligands due to its specific substitution pattern.

The presence of the methoxy group at the 2-position is particularly significant. This ortho-substituent provides the necessary steric hindrance to prevent free rotation around the biphenyl bond, which is a fundamental requirement for establishing axial chirality. To create a chiral ligand, further modifications are typically required, often involving the introduction of bulky groups at the positions ortho to the inter-ring bond (the 2- and 2'- positions and their equivalents).

A common strategy involves the elaboration of this compound into a biphenyldiol (a BIPOL-type structure), which is a versatile precursor for various classes of chiral ligands, including phosphoramidites and chiral phosphoric acids. nih.gov A potential synthetic sequence could involve an ortho-lithiation directed by the methoxy group, followed by the introduction of another substituent. The bromo group can be used in a subsequent coupling reaction to build a more complex, sterically demanding structure. Demethylation of the methoxy group, typically with a reagent like boron tribromide (BBr₃), unmasks a hydroxyl group. nih.gov This hydroxyl functionality, along with another one introduced symmetrically, can then be reacted with phosphorus trichloride and a chiral secondary amine to furnish highly effective phosphoramidite (B1245037) ligands. nih.gov These ligands have demonstrated high efficacy and enantioselectivity in reactions like palladium-catalyzed cycloadditions. nih.gov

Table 2: Proposed Developmental Steps for a Chiral Ligand from this compound

Step Starting Material Transformation Intermediate/Product Purpose
1 This compound Suzuki coupling with (2-methoxyphenyl)boronic acid 2,2'-Dimethoxybiphenyl derivative Construction of a symmetric biphenyl backbone.
2 2,2'-Dimethoxybiphenyl derivative Introduction of functional groups at the 3,3'-positions 3,3'-Substituted-2,2'-dimethoxybiphenyl Introduction of groups for steric bulk and further functionalization.
3 3,3'-Substituted-2,2'-dimethoxybiphenyl Demethylation (e.g., with BBr₃) Axially chiral 3,3'-substituted-[1,1'-biphenyl]-2,2'-diol Formation of the key chiral diol core. nih.gov
4 Axially chiral biphenyldiol Reaction with PCl₃ and a chiral secondary amine Chiral Phosphoramidite Ligand Synthesis of the final ligand for asymmetric catalysis. nih.gov

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Elucidation of 3 Bromo 2 Methoxybiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of 3'-Bromo-2-methoxybiphenyl, offering detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive data for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

In the ¹H NMR spectrum, the proton signals are well-resolved, allowing for the assignment of each aromatic proton. The methoxy (B1213986) group protons appear as a characteristic singlet. The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the biphenyl (B1667301) scaffold and the methoxy group. Current time information in Pasuruan, ID.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) Current time information in Pasuruan, ID.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.67 s Ar-H
7.44 d 8.0 Ar-H
7.35-7.32 m Ar-H
7.29-7.26 m Ar-H
7.02 d 7.45 Ar-H
6.98 d 8.6 Ar-H

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) Current time information in Pasuruan, ID.

Chemical Shift (δ, ppm)
156.34
140.61
132.46
130.72
129.84
129.44
129.19
129.14
128.18
122.0
120.87
111.23

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of the latest literature search, a single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, including dihedral angles between the phenyl rings and bond lengths and angles, is not available.

Without a crystal structure, the specific intermolecular interactions and supramolecular assembly of this compound in the solid state cannot be detailed. Analysis of crystal structures of similarly substituted biphenyls often reveals the presence of π-π stacking, C-H···π interactions, and halogen bonding, which could be anticipated for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition.

The experimentally determined monoisotopic mass of this compound is in excellent agreement with the calculated value, confirming its molecular formula as C₁₃H₁₁BrO. Current time information in Pasuruan, ID.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Current time information in Pasuruan, ID.

Ion Calculated m/z Found m/z

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. cardiff.ac.uk These methods provide a vibrational fingerprint of the molecule, with each peak corresponding to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. cardiff.ac.uk

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies. These calculated spectra are then compared with experimental data to provide a comprehensive assignment of the observed vibrational bands. researchgate.netindexcopernicus.com For this compound, the vibrational spectrum is dominated by modes originating from the two phenyl rings, the methoxy group (-OCH₃), and the carbon-bromine (C-Br) bond.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl group of the methoxy moiety, expected in the 2950-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-O Stretching: The ether linkage (Aryl-O-CH₃) gives rise to strong absorptions, typically around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).

C-Br Stretching: A characteristic low-frequency vibration, expected in the 700-500 cm⁻¹ region.

Ring Bending Modes: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings appear in the 900-690 cm⁻¹ range, and their exact positions are indicative of the substitution pattern.

The complementary nature of IR and Raman spectroscopy is crucial; some vibrational modes that are weak in IR may be strong in Raman, and vice-versa, allowing for a more complete analysis. cardiff.ac.ukaps.org

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Phenyl Rings
Aliphatic C-H Stretch 2950 - 2850 Methoxy Group (-CH₃)
C=C Ring Stretch 1600 - 1450 Phenyl Rings
C-O-C Asymmetric Stretch ~1250 Methoxy Group
C-O-C Symmetric Stretch ~1040 Methoxy Group

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide deep insights into the molecular properties of this compound, complementing experimental data and helping to predict its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. sbq.org.brnih.gov By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and calculate various electronic parameters. scielo.brnih.govresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sbq.org.brresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the biphenyl system, influenced by the electron-withdrawing bromine atom. researchgate.netsemanticscholar.org

Table 2: Representative DFT-Calculated Electronic Properties

Parameter Definition Significance for Reactivity
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Predicts chemical reactivity and stability
Hardness (η) (E_LUMO - E_HOMO) / 2 Measures resistance to change in electron distribution

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict how it will interact with other species. sbq.org.brnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.comresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and bromine atoms due to their high electronegativity. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map for this compound would provide a clear visual guide to its reactive sites, highlighting the electronegative character of the methoxy and bromo substituents and the relative charge distribution across the aromatic rings. sbq.org.brnih.gov

Conformer Searching and Energy Minimization Studies

Due to the single bond connecting the two phenyl rings, this compound can exist in various conformations arising from rotation around this bond. researchgate.net Conformer searching and energy minimization studies are computational procedures used to identify the most stable three-dimensional structure of the molecule (the global energy minimum). hakon-art.comsemanticscholar.org

These studies typically involve:

Systematic or Stochastic Searching: Algorithms are used to generate a wide range of possible conformations by systematically rotating the dihedral angle between the two rings. researchgate.net

Energy Minimization: The energy of each generated conformer is then calculated and minimized using force fields (like MMFF94) or quantum mechanical methods. researchgate.nethakon-art.comsemanticscholar.org This process relaxes the geometry to the nearest local energy minimum.

The final output is a potential energy surface that shows how the molecule's energy changes with the torsional angle. The conformation with the lowest energy is the most likely to be observed under experimental conditions and is used for subsequent calculations of other properties. hakon-art.com For biphenyl derivatives, steric hindrance between substituents on the rings plays a major role in determining the preferred dihedral angle.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property/Reactivity Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical properties or chemical reactivity. mdpi.com Instead of studying a single molecule in isolation, QSPR involves creating a mathematical model based on a dataset of related compounds. nih.gov

The process for developing a QSPR model for a class of compounds including this compound would involve:

Data Set Collection: Gathering experimental data for a specific property (e.g., boiling point, solubility, reaction rate) for a series of substituted biphenyls.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule in the dataset. These descriptors can be electronic (e.g., dipole moment), topological (e.g., connectivity indices), or geometrical (e.g., surface area).

Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that links the descriptors to the property of interest. mdpi.comnih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process.

Such a model could then be used to predict the properties and reactivity of this compound and other new, unsynthesized biphenyl derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3'-Bromo-2-methoxybiphenyl with high regioselectivity and yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 2-methoxyphenylboronic acid and 3-bromophenyl halides, using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol. Alternatively, direct bromination of 2-methoxybiphenyl using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst achieves regioselectivity at the 3'-position. Optimize reaction conditions (temperature: 80–100°C; inert atmosphere) and monitor progress via TLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s anisotropic effect). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₁BrO₂, expected [M+H]⁺: 279.0004). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). Cross-reference spectral data with NIST databases .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Conduct periodic FT-IR analysis to detect decomposition (e.g., loss of Br or methoxy groups). Use desiccants to mitigate hygroscopic effects .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of 2-methoxybiphenyl precursors?

  • Methodological Answer : Introduce protecting groups (e.g., acetyl for methoxy) to prevent electrophilic attack at undesired positions. Use low-temperature bromination (0–5°C) with NBS/FeCl₃ to suppress di-bromination. Monitor reaction kinetics via in-situ UV-Vis spectroscopy to optimize stoichiometry .

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aryl ring for nucleophilic aromatic substitution but may deactivate Pd-catalyzed couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in Suzuki reactions. DFT calculations (e.g., Gaussian software) predict charge distribution and reactive sites .

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